

# Characterization of Benzene-1,3,5tricarbaldehyde: A Spectroscopic Guide

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Compound of Interest

Compound Name: Benzene-1,3,5-tricarbaldehyde

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This technical guide provides an in-depth analysis of **Benzene-1,3,5-tricarbaldehyde** using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The document details the characteristic spectral data and provides comprehensive experimental protocols for reproducible analysis.

# **Spectroscopic Data Summary**

The structural identity and purity of **Benzene-1,3,5-tricarbaldehyde** can be unequivocally confirmed through the analysis of its NMR and FTIR spectra. The key quantitative data are summarized in the tables below.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **Benzene-1,3,5-tricarbaldehyde** is characterized by two distinct singlets, corresponding to the aldehydic and aromatic protons. Due to the molecule's C<sub>3</sub> symmetry, all three aldehydic protons are chemically equivalent, as are the three aromatic protons.



Proton Type	Chemical Shift (δ) in ppm	Multiplicity	Integration
Aldehydic (-CHO)	10.15	Singlet	3H
Aromatic (Ar-H)	8.40	Singlet	3H

Note: Data reported in CDCl3.[1]

### <sup>13</sup>C NMR Data

The proton-decoupled <sup>13</sup>C NMR spectrum displays three signals, corresponding to the three unique carbon environments in the molecule: the carbonyl carbon of the aldehyde group, the aromatic carbon attached to the aldehyde group, and the aromatic carbon situated between two aldehyde groups.

Carbon Type	Chemical Shift (δ) in ppm
Aldehydic Carbonyl (C=O)	191.2
Aromatic Carbon (-C-CHO)	137.5
Aromatic Carbon (Ar-CH)	134.8

Note: Data reported in CDCl3.[1]

### **FTIR Data**

The FTIR spectrum of **Benzene-1,3,5-tricarbaldehyde** exhibits characteristic vibrational bands that confirm the presence of the aldehyde functional groups and the aromatic ring.

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
Aldehydic C-H Stretch	~2800	Medium
Carbonyl (C=O) Stretch	~1690	Strong
Aromatic C=C Stretch	~1600, ~1450	Medium-Strong
Aromatic C-H Bending	~800-900	Strong



Note: The exact peak positions can vary slightly depending on the sample preparation method. [1]

# **Experimental Protocols**

The following sections provide detailed methodologies for acquiring high-quality NMR and FTIR spectra of **Benzene-1,3,5-tricarbaldehyde**.

## **NMR Spectroscopy Protocol**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Materials:

- Benzene-1,3,5-tricarbaldehyde (solid)
- Deuterated chloroform (CDCl<sub>3</sub>) or Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>)
- 5 mm NMR tubes
- Pipettes and glassware
- NMR Spectrometer (e.g., 400 MHz or higher)

### Procedure:

- Sample Preparation:
  - Weigh approximately 10-20 mg of Benzene-1,3,5-tricarbaldehyde into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₀).
  - Gently agitate the vial to ensure complete dissolution of the solid.
  - Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
- Instrument Setup:



- Insert the NMR tube into the spectrometer's spinner turbine.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
  - Set the spectral width to approximately 12 ppm.
  - Use a standard 30° or 90° pulse sequence.
  - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
  - Process the data by applying a Fourier transform, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm; DMSO-d<sub>6</sub>: δ
     2.50 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Switch the spectrometer to the <sup>13</sup>C nucleus frequency.
  - Set the spectral width to approximately 220 ppm.
  - Use a proton-decoupled pulse sequence.
  - Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of <sup>13</sup>C.
  - Process the data similarly to the <sup>1</sup>H spectrum.
  - Reference the spectrum to the solvent peak (CDCl<sub>3</sub>: δ 77.16 ppm; DMSO-d<sub>6</sub>: δ 39.52 ppm).

### FTIR Spectroscopy Protocol (ATR Method)



Objective: To obtain an infrared spectrum to identify functional groups.

#### Materials:

- Benzene-1,3,5-tricarbaldehyde (solid powder)
- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)
- · Lint-free wipes

#### Procedure:

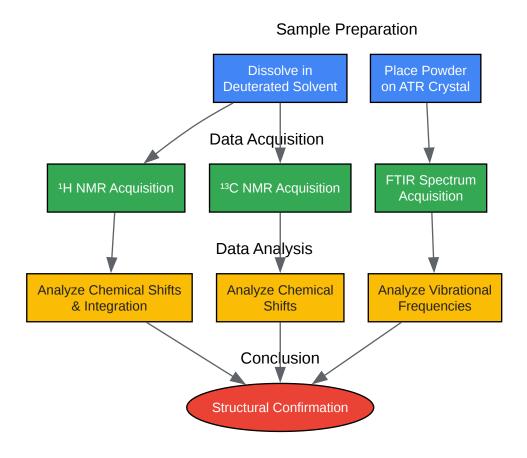
- Background Spectrum:
  - Ensure the ATR crystal is clean and dry.
  - Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO<sub>2</sub> and water vapor.
- Sample Measurement:
  - Place a small amount of Benzene-1,3,5-tricarbaldehyde powder onto the center of the ATR crystal using a clean spatula.
  - Lower the ATR press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.
  - $\circ$  Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm<sup>-1</sup>.
- Cleaning:
  - Retract the press arm and carefully remove the sample powder.



 Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

# **Logical Workflow and Relationships**

The characterization of **Benzene-1,3,5-tricarbaldehyde** follows a logical progression from sample preparation to data acquisition and analysis, culminating in structural confirmation.



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### References





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